N-(2-chloro-5-nitrophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-2-methylpropanamide: is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-methylpropanamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation: The nitrated product is then reacted with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Reduction: N-(2-amino-5-nitrophenyl)-2-methylpropanamide.
Substitution: N-(2-substituted-5-nitrophenyl)-2-methylpropanamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chloro-5-nitrophenyl)-2-methylpropanamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials where specific functional groups are required for desired properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methylpropanamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-nitrophenyl)benzamide: Similar structure but with a benzamide moiety instead of a propanamide.
N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide: Contains a cyano group instead of a methyl group on the amide.
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-methylpropanamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and as a potential pharmacophore in drug design.
Properties
Molecular Formula |
C10H11ClN2O3 |
---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(2)10(14)12-9-5-7(13(15)16)3-4-8(9)11/h3-6H,1-2H3,(H,12,14) |
InChI Key |
VWIDTCGXIBGZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.